Nepicastat

Description

This compound has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

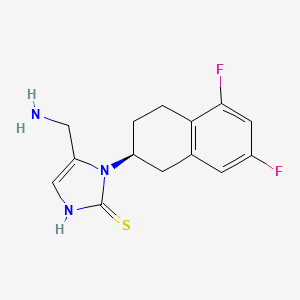

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVIKDAOTXDEB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169740 | |

| Record name | Nepicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173997-05-2 | |

| Record name | Nepicastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepicastat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepicastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nepicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPICASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nepicastat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat (formerly known as SYN-117 or RS-25560-197) is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1][2] This enzyme is critical in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting DBH, this compound effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems.[3][4] This unique mechanism of action has led to its investigation as a potential therapeutic agent for a variety of conditions, including cocaine dependence, post-traumatic stress disorder (PTSD), and congestive heart failure.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its enzymatic inhibition, its effects on neurotransmitter systems, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

This compound's primary pharmacological action is the competitive and reversible inhibition of dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme.[6] DBH is responsible for the stereospecific hydroxylation of dopamine to form norepinephrine. This enzymatic conversion is a crucial step in the biosynthesis of catecholamines.

Enzymatic Inhibition

This compound demonstrates high potency and selectivity for DBH. In vitro studies have established its inhibitory concentration (IC50) against both bovine and human DBH, highlighting its efficacy in blocking the enzyme's function.

| Enzyme Source | IC50 (nM) | Reference |

| Bovine DBH | 8.5 ± 0.8 | [Stanley et al., 1997][3] |

| Human DBH | 9.0 ± 0.8 | [Stanley et al., 1997][3] |

Table 1: In vitro inhibitory potency of this compound against dopamine β-hydroxylase.

The R-enantiomer of this compound (RS-25560-198) is approximately 2-3 times less potent, underscoring the stereospecificity of the interaction.[3] Furthermore, this compound exhibits negligible affinity for a wide range of other enzymes and neurotransmitter receptors, indicating a highly selective mechanism of action.[3]

Neurochemical Consequences of DBH Inhibition

By inhibiting DBH, this compound fundamentally alters the balance of dopamine and norepinephrine in neuronal systems. This leads to a decrease in the synthesis and subsequent release of norepinephrine, while the precursor, dopamine, accumulates.

In Vivo Effects on Catecholamine Levels

Numerous preclinical studies in various animal models have consistently demonstrated this compound's ability to modulate catecholamine levels in a dose-dependent manner.

In Spontaneously Hypertensive Rats (SHRs):

Oral administration of this compound resulted in significant, dose-dependent changes in tissue catecholamine content.

| Tissue | Dose (mg/kg, p.o.) * | Norepinephrine (% Decrease) | Dopamine (% Increase) | Dopamine/Norepinephrine Ratio (Fold Increase) | Reference |

| Mesenteric Artery | 30 | ~40% | ~250% | ~7-fold | [Stanley et al., 1997][3] |

| Left Ventricle | 30 | ~30% | ~200% | ~5-fold | [Stanley et al., 1997][3] |

| Cerebral Cortex | 100 | 42% | Significant Increase | Significant Increase | [Stanley et al., 1997][4] |

*Three consecutive doses, 12 hours apart.

Table 2: Effects of this compound on tissue catecholamine levels in Spontaneously Hypertensive Rats (SHRs).

In Beagle Dogs:

Prolonged oral administration of this compound also produced marked alterations in both tissue and plasma catecholamine concentrations.

| Matrix | Dose (mg/kg, p.o.) | Duration | Norepinephrine (% Decrease) | Dopamine (% Increase) | Reference |

| Renal Artery | 5 | 5 days (b.i.d.) | 88% | Significant Increase | [Stanley et al., 1997][4] |

| Left Ventricle | 5 | 5 days (b.i.d.) | 91% | Significant Increase | [Stanley et al., 1997][4] |

| Cerebral Cortex | 5 | 5 days (b.i.d.) | 96% | Significant Increase | [Stanley et al., 1997][4] |

| Plasma | 2 | 15 days (b.i.d.) | 52% (peak) | 646% (peak) | [Stanley et al., 1997][3][4] |

Table 3: Effects of this compound on tissue and plasma catecholamine levels in Beagle Dogs.

These findings from animal models demonstrate this compound's ability to effectively penetrate tissues and exert its enzymatic inhibitory effect, leading to a predictable and significant shift in the dopamine-to-norepinephrine ratio.

Signaling Pathways and Functional Implications

The this compound-induced alteration in the dopamine/norepinephrine balance has profound effects on downstream signaling pathways in brain regions critical for motivation, reward, and stress responses, such as the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc).

Dopaminergic and Noradrenergic Signaling in the Prefrontal Cortex

Caption: Signaling pathway modulation by this compound in the prefrontal cortex.

In the mPFC, this compound's inhibition of DBH leads to an accumulation of dopamine and a reduction of norepinephrine in the synaptic cleft.[7] This results in increased activation of postsynaptic D1 receptors, which are coupled to stimulatory G-proteins and enhance neuronal excitability through the cAMP-PKA signaling cascade.[8] Conversely, the reduced availability of norepinephrine leads to decreased activation of α2-adrenergic receptors, which are inhibitory.[8] This dual effect is thought to contribute to the therapeutic potential of this compound in conditions like cocaine addiction by modulating executive function and impulse control.[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Dopamine β-Hydroxylase Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of DBH.

Principle:

The assay measures the conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product (e.g., octopamine (B1677172) or norepinephrine) by DBH in the presence and absence of the inhibitor. The product is then quantified.

Materials:

-

Purified or partially purified DBH (bovine or human)

-

This compound

-

Substrate: Tyramine or Dopamine

-

Cofactors: Ascorbic acid, Copper sulfate

-

Catalase

-

Buffer (e.g., sodium acetate)

-

Terminating solution (e.g., perchloric acid)

-

HPLC with electrochemical detection (HPLC-ED) system

Procedure:

-

Prepare a reaction mixture containing buffer, catalase, ascorbic acid, and copper sulfate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the DBH enzyme preparation and the substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding a stopping solution.

-

Quantify the amount of product formed using HPLC-ED.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Microdialysis for Catecholamine Measurement

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Caption: Experimental workflow for in vivo microdialysis.

Principle:

A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse into the dialysate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC-ED system

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., mPFC, NAc). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or orally).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the drug's effect on neurotransmitter levels.

-

Analysis: Analyze the dialysate samples using HPLC-ED to quantify dopamine and norepinephrine concentrations.

-

Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the magnitude and time course of the drug's effect.

Clinical Development and Future Directions

This compound has been evaluated in clinical trials for several indications, including cocaine use disorder and PTSD.[5] In a study with cocaine-dependent individuals, this compound was found to be safe and well-tolerated when co-administered with cocaine and did not significantly alter cocaine's pharmacokinetic properties.[9] While a Phase 2 study for PTSD did not show efficacy in relieving symptoms compared to placebo, preclinical evidence suggests it may be effective in patient populations with elevated catecholamine levels.[1][5]

The unique mechanism of action of this compound, which directly modulates the balance of two key neurotransmitters, continues to make it a compound of interest for neuropsychiatric and cardiovascular disorders characterized by sympathetic nervous system dysregulation. Further research may focus on identifying patient populations most likely to respond to this compound therapy and exploring its potential in other indications.

Conclusion

This compound is a potent and selective inhibitor of dopamine β-hydroxylase that effectively reduces norepinephrine synthesis and increases dopamine levels. This mechanism has been extensively characterized through in vitro enzymatic assays and in vivo microdialysis studies. The resulting shift in the dopamine/norepinephrine ratio modulates signaling pathways in key brain regions, providing a strong rationale for its investigation in a range of clinical disorders. This technical guide summarizes the core principles of this compound's mechanism of action and provides an overview of the experimental methodologies crucial for its evaluation, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Norepinephrine and dopamine regulate signals and noise in the prefrontal cortex. | Semantic Scholar [semanticscholar.org]

- 2. This compound: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nepicastat: A Dopamine β-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat (formerly known as SYN117 or RS-25560-197) is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By modulating the levels of these critical catecholamines, this compound has been investigated for its therapeutic potential in a range of cardiovascular and psychiatric disorders, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it influences.

Core Mechanism of Action: Dopamine β-Hydroxylase Inhibition

This compound functions as a direct and competitive inhibitor of dopamine β-hydroxylase (DBH), an enzyme that plays a crucial role in the biosynthesis of catecholamines.[1] DBH catalyzes the hydroxylation of dopamine to form norepinephrine within the synaptic vesicles of noradrenergic neurons.[1] By selectively binding to DBH, this compound blocks this conversion, leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in both the central and peripheral nervous systems.[2] This modulation of the dopamine-to-norepinephrine ratio is the primary mechanism through which this compound exerts its pharmacological effects. The chemical structure of this compound is 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Enzyme Source | IC50 Value (nM) | Reference |

| Bovine DBH | 8.5 ± 0.8 | [2] |

| Human DBH | 9.0 ± 0.8 | [2] |

Table 2: In Vivo Effects of this compound on Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)

| Tissue | This compound Dose (mg/kg, p.o.) | Change in Norepinephrine | Change in Dopamine | Reference |

| Mesenteric Artery | 100 | ↓ 47% | ↑ | [2] |

| Left Ventricle | 100 | ↓ 35% | ↑ | [2] |

| Cerebral Cortex | 100 | ↓ 42% | ↑ | [2] |

Table 3: In Vivo Effects of this compound on Plasma Catecholamine Levels in Beagle Dogs (2 mg/kg, b.i.d, p.o. for 15 days)

| Catecholamine | Peak Change | Day of Peak Change | Reference |

| Norepinephrine | ↓ 52% | Day 6 | [2] |

| Dopamine | ↑ 646% | Day 7 | [2] |

Table 4: Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

| Dosing Regimen | Peak Decrease in Mean Arterial Blood Pressure (mm Hg) | Reference |

| 30 mg/kg/day for 30 days | 20 | [4] |

| 100 mg/kg/day for 30 days | 42 | [4] |

Table 5: Effects of this compound on Subjective Responses to Intravenous Cocaine in Cocaine-Dependent Individuals (n=13)

| Subjective Effect (Visual Analog Scale) | This compound Dose | Outcome | Reference |

| Positive Subjective Effects | 80 mg and 160 mg | Main effect of this compound to reduce several positive subjective effects | [5][6] |

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure catecholamine levels in the brain of a freely moving rat.

Experimental Protocols

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is a generalized procedure based on the enzymatic hydroxylation of a substrate like tyramine (B21549) to octopamine, which is then quantified.

Materials:

-

Purified bovine or human DBH

-

This compound (or other inhibitors) at various concentrations

-

Tyramine (substrate)

-

Ascorbic acid (cofactor)

-

Fumarate (activator)

-

Catalase

-

Pargyline (MAO inhibitor)

-

Copper sulfate (B86663) (optional, to counteract endogenous inhibitors)

-

Tris buffer (pH 6.0)

-

Perchloric acid

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Prepare a reaction mixture containing Tris buffer, ascorbic acid, fumarate, catalase, pargyline, and copper sulfate (if needed).

-

Add the DBH enzyme preparation to the reaction mixture.

-

Add this compound or vehicle control to the respective tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, tyramine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant for the product (octopamine) concentration using HPLC-ED.

-

Calculate the percent inhibition of DBH activity at each this compound concentration and determine the IC50 value.[7]

In Vivo Microdialysis for Catecholamine Measurement in Rat Prefrontal Cortex

This protocol describes the measurement of extracellular dopamine and norepinephrine in the prefrontal cortex of awake, freely moving rats.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Guide cannulae and microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC-ED system

Procedure:

-

Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the medial prefrontal cortex. Secure the cannula with dental cement and allow the animals to recover for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Allow for a stabilization period (e.g., 60-90 minutes) before collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.[8][9][10][11][12]

-

Data Analysis: Express the post-drug catecholamine levels as a percentage of the baseline levels.

Human Pharmacokinetic Study of this compound

This protocol outlines a general procedure for a clinical pharmacokinetic study of this compound in human subjects.

Study Design:

-

A double-blind, placebo-controlled, dose-escalation study in healthy volunteers or a specific patient population.

Procedure:

-

Dosing: Administer single or multiple oral doses of this compound or placebo to the subjects.

-

Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[5]

-

Plasma Preparation: Process the blood samples to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound and any major metabolites in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Apparent total body clearance (CL/F)

-

Apparent volume of distribution (Vz/F)

-

Analysis of Catecholamines in Tissue Homogenates by HPLC-ED

This protocol describes the measurement of norepinephrine and dopamine in tissue samples.

Materials:

-

Tissue samples (e.g., heart, kidney, brain regions)

-

Perchloric acid containing an internal standard (e.g., dihydroxybenzylamine)

-

Homogenizer

-

Centrifuge

-

HPLC-ED system

Procedure:

-

Tissue Homogenization: Weigh the frozen tissue samples and homogenize them in a known volume of ice-cold perchloric acid containing the internal standard.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

HPLC-ED Analysis: Inject a defined volume of the supernatant into the HPLC-ED system for the separation and quantification of norepinephrine and dopamine.[1][7][13]

-

Data Analysis: Calculate the concentration of each catecholamine in the tissue, typically expressed as ng/g of tissue.

Therapeutic Applications and Clinical Status

This compound has been investigated in several clinical indications:

-

Congestive Heart Failure: The rationale was to reduce the excessive sympathetic nervous system activity associated with this condition.[3]

-

Post-Traumatic Stress Disorder (PTSD): The aim was to dampen the heightened noradrenergic state characteristic of PTSD. However, a Phase 2 study did not show efficacy in relieving PTSD symptoms compared to placebo.[3]

-

Cocaine Dependence: By increasing dopamine and decreasing norepinephrine in the brain, this compound was hypothesized to reduce the rewarding effects of cocaine and prevent relapse. A clinical study in cocaine users found that this compound was well-tolerated and reduced some of the positive subjective effects of cocaine.[5][6][14]

As of late 2024, the development of this compound for most indications has been discontinued.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its ability to modulate catecholamine levels has been demonstrated in a variety of preclinical and clinical studies. While its clinical development has not led to a marketed product for the initially targeted indications, the wealth of data generated on this compound continues to make it a valuable research tool for understanding the roles of dopamine and norepinephrine in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and experimental investigation of DBH inhibitors.

References

- 1. protocols.io [protocols.io]

- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prenatal restraint stress: an in vivo microdialysis study on catecholamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nepicastat

Nepicastat (also known as SYN-117 or RS-25560-197) is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting this key enzyme in catecholamine synthesis, this compound modulates the levels of these neurotransmitters in both the central and peripheral nervous systems. This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical research.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of dopamine β-hydroxylase. This leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues.

In Vitro Enzyme Inhibition

This compound has been shown to be a potent inhibitor of both bovine and human dopamine β-hydroxylase.

| Enzyme Source | IC50 | Reference |

| Bovine Dopamine β-hydroxylase | 8.5 nM | [1] |

| Human Dopamine β-hydroxylase | 9.0 nM | [1] |

This compound demonstrates high selectivity for DBH, with negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors at concentrations greater than 10 µM.

In Vivo Effects on Catecholamine Levels

Preclinical studies in rats and dogs have demonstrated the in vivo pharmacodynamic effects of this compound on catecholamine levels in various tissues.

Table 2: Effects of this compound on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)

| Tissue | Dose (mg/kg, p.o.) | Change in Norepinephrine | Change in Dopamine |

| Mesenteric Artery | 100 | ↓ 47% | ↑ |

| Left Ventricle | 100 | ↓ 35% | ↑ |

| Cerebral Cortex | 100 | ↓ 42% | ↑ |

Table 3: Effects of this compound on Tissue Catecholamine Levels in Beagle Dogs

| Tissue | Dose (mg/kg, p.o.) | Change in Norepinephrine | Change in Dopamine |

| Renal Artery | 5 | ↓ 88% | ↑ |

| Left Ventricle | 5 | ↓ 91% | ↑ |

| Cerebral Cortex | 5 | ↓ 96% | ↑ |

In a 15-day study in beagle dogs administered 2 mg/kg of this compound twice daily, a peak reduction of 52% in plasma norepinephrine and a peak increase of 646% in plasma dopamine were observed around days 6-7 of dosing.[2][3]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, AUC, and half-life, are not extensively reported in the publicly available literature. Clinical studies have often focused on the pharmacodynamic effects or the interaction of this compound with other substances like cocaine.

In a study involving participants with cocaine use disorder, this compound was found to be well-tolerated at oral doses of 80 mg and 160 mg. The study noted that this compound did not significantly alter the pharmacokinetic properties of co-administered cocaine.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for a Human Clinical Trial

Caption: A typical workflow for a clinical trial of this compound.

Experimental Protocols

Human Clinical Trial for Cocaine Dependence

A double-blind, placebo-controlled inpatient study was conducted to evaluate the safety and efficacy of this compound when co-administered with cocaine.

-

Study Design: Participants were randomized to receive oral this compound (80 mg or 160 mg) or a placebo.

-

Participants: Non-treatment seeking individuals who met the criteria for cocaine use disorder.

-

Procedure: Participants received intravenous (IV) cocaine at doses of 0, 10, 20, and 40 mg on study days 4, 8, and 12, concurrently with their assigned oral treatment.

-

Pharmacokinetic Analysis: Blood samples were collected to assess the pharmacokinetic parameters of cocaine and its metabolites.

-

Pharmacodynamic and Safety Analysis: Cardiovascular and subjective effects of cocaine were evaluated. Adverse events were monitored throughout the study.

Preclinical Evaluation of Catecholamine Levels in Rats

-

Animal Model: Spontaneously Hypertensive Rats (SHRs).

-

Dosing: this compound was administered orally at doses of 3, 10, 30, or 100 mg/kg every 12 hours for three consecutive doses.

-

Tissue Collection: Tissues such as the mesenteric artery, left ventricle, and cerebral cortex were collected for analysis.

-

Analytical Method: Catecholamine (norepinephrine and dopamine) levels in the tissues were quantified.

In Vitro Dopamine β-hydroxylase Activity Assay

The inhibitory activity of this compound on DBH is determined through in vitro enzyme assays.

-

Enzyme Source: Purified bovine or human dopamine β-hydroxylase.

-

Procedure: The enzyme is incubated with its substrate (e.g., dopamine or tyramine) in the presence of varying concentrations of this compound.

-

Analysis: The formation of the product (norepinephrine or octopamine) is measured to determine the rate of the enzymatic reaction. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nepicastat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat, also known by its developmental code names SYN-117 and RS-25560-197, is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1][2][3] This guide provides a detailed overview of its chemical structure, a summary of its synthetic strategy based on available literature, and its mechanism of action. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

This compound is a chiral small molecule belonging to the 1,3-dihydroimidazole-2-thione class of compounds.[4] The structure features a substituted imidazolethione ring linked to a difluorinated tetralin moiety.[4] This specific arrangement confers high potency and selectivity for its biological target.[1][3]

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers and properties of this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione | [5] |

| CAS Number | 173997-05-2 (Free Base) | [5] |

| 170151-24-3 (HCl Salt) | [1][3] | |

| Molecular Formula | C₁₄H₁₅F₂N₃S | [3][5] |

| Molar Mass | 295.35 g·mol⁻¹ | [3][5] |

| SMILES String | C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | [1] |

| Synonyms | SYN-117, RS-25560-197 | [3][5] |

Synthesis of this compound

While the detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not fully disclosed in publicly accessible literature, the general synthetic approach can be inferred from medicinal chemistry publications, such as the work by Beliaev et al. on related DBH inhibitors.[6][7]

General Retrosynthetic Strategy

A logical retrosynthetic analysis suggests that the synthesis would be convergent, involving the preparation of two key intermediates followed by their coupling and final modifications.

-

Intermediate A: (S)-2-amino-5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This chiral amine is the cornerstone of the molecule, providing the specific stereochemistry essential for its biological activity. Its synthesis would likely start from a substituted naphthalene (B1677914) precursor, followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.

-

Intermediate B: A suitable aminomethyl-imidazolethione precursor. This heterocyclic core would be constructed separately. A plausible route involves the synthesis of an N-protected aminomethyl imidazole, followed by conversion to the imidazole-2-thione via reaction with a thiocarbonylating agent like thiophosgene (B130339) or thiocarbonyldiimidazole.

The final steps would involve the coupling of Intermediate A with Intermediate B, likely through an N-arylation or related C-N bond-forming reaction, followed by deprotection of the aminomethyl group to yield this compound.

Experimental Protocols

Detailed experimental protocols, including specific reagents, reaction conditions, yields, and purification methods, are not available in the reviewed search results. The primary literature, such as the Journal of Medicinal Chemistry, should be consulted for potential disclosure of these methodologies in the synthesis of analogous compounds.[6][7]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons.[1][2] This inhibition is potent, with IC₅₀ values of approximately 9.0 nM for human DBH.[1]

By blocking this key step in catecholamine biosynthesis, this compound leads to two primary neurochemical changes:

-

A decrease in the levels of norepinephrine (noradrenaline).

-

An increase in the levels of its precursor, dopamine.

This modulation of catecholamine levels in both the central and peripheral nervous systems is the basis for its investigation in conditions characterized by sympathetic overactivity, such as post-traumatic stress disorder (PTSD), cocaine dependence, and congestive heart failure.[2][3]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the enzymatic action of Dopamine β-Hydroxylase (DBH) in a noradrenergic neuron and the inhibitory effect of this compound.

Caption: Mechanism of this compound as a DBH inhibitor.

Logical Workflow: Therapeutic Rationale for DBH Inhibition

This diagram outlines the logical progression from a pathological state to the therapeutic intervention with a DBH inhibitor like this compound.

Caption: Therapeutic rationale for using a DBH inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. WO2010124089A3 - this compound for treating dependence - Google Patents [patents.google.com]

- 5. molport.com [molport.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

In-Depth Technical Guide: Nepicastat's Journey Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), has garnered significant interest for its therapeutic potential in conditions marked by dysregulated catecholamine signaling, including post-traumatic stress disorder (PTSD) and cocaine dependence. A critical determinant of its efficacy for central nervous system (CNS) disorders is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive analysis of this compound's BBB permeability, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. In vitro studies confirm this compound's permeability and identify it as a substrate for the P-glycoprotein (P-gp) efflux transporter. In vivo evidence in animal models further substantiates its CNS penetration, as demonstrated by its modulation of brain neurochemistry. This guide serves as a core resource for researchers engaged in the development of DBH inhibitors and the broader study of drug transport to the CNS.

Core Concepts: Blood-Brain Barrier Permeability of this compound

In Vitro Permeability Characteristics

In vitro cell-based assays are fundamental in predicting a compound's potential to cross the BBB. For this compound, these studies have provided key insights into its passive permeability and its interaction with efflux transporters.

Table 1: In Vitro Permeability and Efflux Data for this compound

| Parameter | Cell Line | Value | Interpretation | Reference |

| Apparent Permeability (Papp) | Caco-2 | >8.49 × 10⁻⁶ cm/s | High intrinsic permeability | [1] |

| Net Flux Ratio (P-gp Substrate) | MDCK-II | 2.01 | Substrate of P-glycoprotein efflux pump | [1] |

In Vivo Evidence of CNS Penetration

In vivo studies in rodents provide indirect but compelling evidence of this compound's ability to cross the BBB and exert its pharmacological effects within the CNS. These studies typically measure changes in neurotransmitter levels in specific brain regions following systemic administration of the compound.

Table 2: In Vivo Effects of this compound on Brain Neurochemistry

| Species | Dose | Brain Region | Effect | Reference |

| Rat | 50 mg/kg | Medial Prefrontal Cortex | Reduced norepinephrine (B1679862) levels by ~40% | [2] |

| Rat | 25, 50, 100 mg/kg (i.p.) | Medial Prefrontal Cortex | Dose-dependent reduction in extracellular noradrenaline | [3] |

| Rat | 50 mg/kg (i.p.) | Medial Prefrontal Cortex | Increased extracellular dopamine | [3] |

| Mouse | 30 mg/kg (p.o.) | Prefrontal Cortex | Reduced noradrenaline levels | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the BBB permeability of this compound.

In Vitro Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption and BBB penetration.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The test compound (this compound) is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.

-

Quantification: The concentration of this compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

P-glycoprotein Substrate Assay (MDCK-II)

This assay determines if a compound is a substrate of the P-gp efflux transporter using Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp).

-

Cell Culture: MDCK-II cells are cultured on permeable supports to form a confluent monolayer.

-

Bidirectional Transport: The transport of this compound is measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

-

Inhibitor Co-incubation: To confirm P-gp mediated efflux, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

-

Quantification: this compound concentrations in the receiver compartments are quantified by LC-MS/MS.

-

Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

In Vivo Microdialysis in Rats

In vivo microdialysis allows for the sampling of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, and other relevant neurotransmitters in the dialysate are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED) or LC-MS/MS.

Quantification of this compound in Plasma and Brain Tissue by LC-MS/MS

Accurate quantification of drug concentrations in biological matrices is critical for pharmacokinetic analysis.

-

Sample Preparation:

-

Plasma: Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to remove the precipitated proteins.

-

Brain Tissue: The brain tissue is homogenized in a suitable buffer. This is followed by protein precipitation or liquid-liquid extraction to isolate the drug from the tissue matrix.

-

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. This compound is separated from other matrix components on a C18 or similar reversed-phase column using a gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized (typically using electrospray ionization in positive mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM), ensuring high selectivity and sensitivity.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a stable isotope-labeled internal standard and referencing a standard curve prepared in the same biological matrix.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound's pharmacology and its assessment.

Signaling Pathway of this compound's Action in the CNS

Caption: this compound crosses the BBB and inhibits dopamine β-hydroxylase in noradrenergic neurons.

Experimental Workflow for In Vitro Permeability Assay

Caption: Workflow for determining the apparent permeability of this compound using a Caco-2 cell assay.

Logical Relationship of P-glycoprotein Substrate Identification

Caption: Decision-making workflow for identifying this compound as a P-glycoprotein substrate.

Conclusion

References

- 1. Frontiers | Kefir enhances stress resilience and mitigates PTSD-related behavioral and hematological changes in mice [frontiersin.org]

- 2. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. icbas.up.pt [icbas.up.pt]

The Regulation of Norepinephrine Synthesis by Nepicastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the terminal enzyme in the norepinephrine (B1679862) biosynthesis pathway. By blocking the conversion of dopamine to norepinephrine, this compound effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems. This unique mechanism of action has prompted investigation into its therapeutic potential for conditions characterized by dysregulated catecholamine signaling, such as cocaine dependence and post-traumatic stress disorder (PTSD). This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on norepinephrine synthesis, and detailed methodologies for its preclinical and clinical evaluation.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter involved in a myriad of physiological and psychological processes, including attention, arousal, and the "fight-or-flight" response. The synthesis of norepinephrine is a well-defined enzymatic pathway, with dopamine β-hydroxylase (DBH) catalyzing the final, rate-limiting step.[1][2] Dysregulation of noradrenergic signaling is implicated in the pathophysiology of numerous disorders, making the modulation of norepinephrine synthesis a key target for therapeutic intervention.

This compound (also known as SYN-117 and RS-25560-197) is a reversible and highly selective inhibitor of DBH.[3] Its action leads to a decrease in norepinephrine and a subsequent increase in its precursor, dopamine.[3] This modulation of catecholamine levels has been explored for the treatment of conditions such as congestive heart failure, cocaine addiction, and PTSD.[4][5] Although the development of this compound for most indications has been discontinued, its value as a pharmacological tool for studying the noradrenergic system remains significant.[6]

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of dopamine β-hydroxylase.[4] DBH is a copper-containing monooxygenase that hydroxylates dopamine to form norepinephrine within the synaptic vesicles of noradrenergic neurons.[2] this compound acts as a competitive inhibitor at the active site of DBH, thereby preventing the synthesis of norepinephrine.[7] This inhibition results in a dose-dependent reduction in norepinephrine levels and an accumulation of dopamine in tissues where DBH is expressed, including the brain, heart, and peripheral arteries.[8]

Norepinephrine Synthesis Pathway and this compound's Point of Intervention

The biosynthesis of norepinephrine from the amino acid tyrosine involves a series of enzymatic steps. The pathway is as follows:

-

Tyrosine → L-DOPA: Catalyzed by Tyrosine Hydroxylase (TH), the rate-limiting enzyme.

-

L-DOPA → Dopamine: Catalyzed by DOPA Decarboxylase (DDC).

-

Dopamine → Norepinephrine: Catalyzed by Dopamine β-Hydroxylase (DBH) within synaptic vesicles.[2]

This compound specifically targets the final step of this pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of Dopamine β-Hydroxylase by this compound

| Enzyme Source | IC50 (nM) | Reference |

| Bovine DBH | 8.5 | [8] |

| Human DBH | 9.0 | [8] |

Table 2: Dose-Dependent Effects of this compound on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)

Data presented as percentage change from control after three consecutive oral doses, 12 hours apart.

| Dose (mg/kg, p.o.) | Tissue | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |

| 100 | Mesenteric Artery | 47% | - | [8] |

| 100 | Left Ventricle | 35% | - | [8] |

| 100 | Cerebral Cortex | 42% | - | [8] |

| 30 | Adrenal Gland (4h post-dose) | Significant Reduction | Significant Increase | [9][10] |

| 30 | Adrenal Gland (8h post-dose) | Significant Reduction | Significant Increase | [9][10] |

| 30 | Left Ventricle (4h post-dose) | Significant Reduction | Significant Increase | [9][10] |

| 30 | Left Ventricle (8h post-dose) | Significant Reduction | Significant Increase | [9][10] |

| 30 | Kidney (4h post-dose) | Significant Reduction | Significant Increase | [9][10] |

| 30 | Kidney (8h post-dose) | Significant Reduction | Significant Increase | [9][10] |

Table 3: Effects of this compound on Tissue Catecholamine Levels in Beagle Dogs

Data presented as percentage change from control after oral administration twice daily for 5 days.

| Dose (mg/kg, p.o.) | Tissue | % Decrease in Norepinephrine | Reference |

| 5 | Renal Artery | 88% | [8] |

| 5 | Left Ventricle | 91% | [8] |

| 5 | Cerebral Cortex | 96% | [8] |

Table 4: Human Clinical Trial of this compound in Cocaine Use Disorder

| This compound Dose | Study Population | Key Findings | Reference |

| 80 mg and 160 mg (oral, daily) | Non-treatment seeking individuals with cocaine use disorder | Safe and well-tolerated when co-administered with intravenous cocaine. Reduced some of the positive subjective effects of cocaine. No significant alteration of cocaine's pharmacokinetic properties. | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological effects of this compound.

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of this compound on DBH activity.

Objective: To determine the IC50 value of this compound for DBH.

Materials:

-

Purified bovine or human DBH

-

This compound

-

Dopamine (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Fumarate

-

Copper sulfate (B86663) (Cu2+)

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

-

Perchloric acid (to stop the reaction)

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, dopamine, ascorbic acid, and other reagents in the appropriate assay buffer.

-

Enzyme Reaction: In a microcentrifuge tube, combine the assay buffer, catalase, fumarate, ascorbic acid, and copper sulfate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add a standardized amount of purified DBH to each tube and pre-incubate for a specified time at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding dopamine to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a small volume of perchloric acid.

-

Quantification of Norepinephrine: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for norepinephrine content using HPLC-ED.

-

Data Analysis: Calculate the percentage of DBH inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Catecholamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular levels of norepinephrine and dopamine in the brain of freely moving animals following this compound administration.

Objective: To assess the effect of this compound on extracellular catecholamine concentrations in specific brain regions.

Materials:

-

This compound

-

Experimental animals (e.g., rats, mice)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC-ED system

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

This compound Administration: Administer this compound to the animal via the desired route (e.g., intraperitoneal, oral).

-

Post-Dose Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Catecholamine Analysis: Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ED.

-

Data Analysis: Express the post-dose catecholamine levels as a percentage of the baseline levels for each animal. Perform statistical analysis to determine the significance of any changes.

Quantification of Tissue Catecholamine Levels

This protocol outlines the procedure for measuring norepinephrine and dopamine concentrations in tissue homogenates.

Objective: To determine the effect of this compound on total catecholamine content in various tissues.

Materials:

-

This compound

-

Experimental animals

-

Tissue homogenization buffer (e.g., perchloric acid with an internal standard)

-

Tissue homogenizer (e.g., sonicator, Potter-Elvehjem)

-

Centrifuge

-

HPLC-ED system

Procedure:

-

Animal Dosing and Tissue Collection: Administer this compound to the animals according to the study design. At the designated time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain regions, heart, arteries).

-

Tissue Homogenization: Weigh the tissue samples and homogenize them in a fixed volume of ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenates at high speed to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.

-

HPLC-ED Analysis: Inject a known volume of the supernatant into an HPLC-ED system for the separation and quantification of norepinephrine and dopamine.

-

Data Analysis: Calculate the concentration of norepinephrine and dopamine per gram of tissue. Compare the catecholamine levels between this compound-treated and control groups using appropriate statistical tests.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound's In Vivo Effects

Conclusion

This compound is a valuable pharmacological agent for modulating the norepinephrine system through the selective inhibition of dopamine β-hydroxylase. Its ability to decrease norepinephrine synthesis while increasing dopamine levels provides a unique mechanism for investigating the roles of these catecholamines in health and disease. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the study of this compound and the broader field of noradrenergic pharmacology. While its clinical development has faced challenges, the insights gained from studying this compound continue to inform our understanding of catecholamine regulation and its therapeutic potential.

References

- 1. Recent advances in methods for the analysis of catecholamines and their metabolites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Catecholamines Analytical Detection Methods and Their Pretreatment Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. cloud-clone.com [cloud-clone.com]

- 9. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

Nepicastat In Vitro IC50 Values: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This inhibition of norepinephrine synthesis has positioned this compound as a candidate for the treatment of various cardiovascular and psychiatric disorders, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence. A thorough understanding of its in vitro inhibitory activity is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the in vitro IC50 values of this compound against its primary target, DBH, as well as its interactions with key drug transporters, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are provided to facilitate reproducible research.

Data Presentation: this compound In Vitro IC50 Values

The inhibitory potency of this compound has been evaluated against multiple targets in various in vitro systems. The following tables summarize the key IC50 values reported in the literature.

| Target Enzyme | Species/System | IC50 Value (nM) | Reference |

| Dopamine β-hydroxylase | Bovine | 8.5 ± 0.8 | [1] |

| Dopamine β-hydroxylase | Human | 9.0 ± 0.8 | [1] |

| Target Transporter | Cell Line | IC50 Value (µM) | Reference |

| P-glycoprotein (P-gp) | - | Not explicitly reported, weak inhibitor | |

| Breast Cancer Resistance Protein (BCRP) | MDCKII-BCRP | 59.2 ± 9.4 |

Signaling Pathway: Norepinephrine Synthesis and this compound Inhibition

The primary mechanism of action of this compound is the competitive inhibition of dopamine β-hydroxylase, a key enzyme in the catecholamine synthesis pathway. This pathway is fundamental for neurotransmission and hormonal regulation.

References

An In-depth Technical Guide to the Binding Affinity of Nepicastat for Dopamine β-Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Nepicastat for its target enzyme, dopamine (B1211576) β-hydroxylase (DBH). This compound is a potent and selective inhibitor of DBH, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways, presented in a format tailored for scientific and research applications.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for both bovine and human dopamine β-hydroxylase. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The IC50 values for this compound are summarized in the table below. These values demonstrate a potent, concentration-dependent inhibition of the target enzyme.[1][2]

| Enzyme Source | IC50 (nM) |

| Bovine Dopamine β-Hydroxylase | 8.5 ± 0.8 |

| Human Dopamine β-Hydroxylase | 9.0 ± 0.8 |

Data sourced from Stanley et al., 1997.[1][2]

Mechanism of Action

This compound functions as a direct and selective inhibitor of dopamine β-hydroxylase.[3] It acts through a competitive inhibition mechanism, meaning it binds to the active site of the DBH enzyme, thereby preventing the substrate (dopamine) from binding and being converted to norepinephrine.[3][4][5] This selectivity is a key feature of this compound, as it has been shown to have negligible affinity for a wide range of other enzymes and neurotransmitter receptors.[1][2]

Experimental Protocols

The determination of the IC50 values for this compound's inhibition of dopamine β-hydroxylase involves a series of well-defined experimental steps. The following protocol is a composite representation based on established methodologies for DBH activity assays.

Purification of Dopamine β-Hydroxylase

-

Bovine DBH: The enzyme is typically purified from bovine adrenal medullae. The process involves the isolation of chromaffin granules, followed by solubilization of the enzyme and subsequent purification steps which may include chromatography techniques.

-

Human DBH: Human DBH can be purified from plasma or other tissues. Affinity chromatography is a common method used for the isolation and purification of the human enzyme.[6]

Dopamine β-Hydroxylase Activity Assay

A common method to determine DBH activity is through a spectrophotometric or radiometric assay. The general principle involves incubating the purified enzyme with its substrate and necessary co-factors, and then measuring the rate of product formation.

-

Reaction Mixture: A typical reaction mixture includes:

-

Purified bovine or human DBH

-

Dopamine (substrate)

-

Ascorbic acid (co-factor)

-

Copper sulfate (B86663) (as DBH is a copper-containing enzyme)

-

A suitable buffer to maintain optimal pH

-

Varying concentrations of this compound

-

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to proceed.

-

Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid or by heat denaturation.

-

Product Quantification: The amount of norepinephrine formed is quantified. This can be achieved through various analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection, or by radiolabeling the substrate and measuring the radioactivity of the product.

IC50 Determination

To determine the IC50 value, a dose-response curve is generated.

-

Data Collection: The enzyme activity is measured at a range of this compound concentrations.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a control with no inhibitor. These data are then plotted with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of inhibition on the y-axis.

-

Curve Fitting: A non-linear regression analysis is performed on the data to fit a sigmoidal dose-response curve. The IC50 value is the concentration of this compound that corresponds to 50% inhibition on this curve.

Visualizations

Signaling Pathway of this compound's Action

The following diagram illustrates the biochemical pathway of norepinephrine synthesis and the point of inhibition by this compound.

Caption: Inhibition of Norepinephrine Synthesis by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Workflow for Determining this compound's IC50 for DBH.

References

- 1. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human plasma dopamine beta-hydroxylase. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Biological Activity of Nepicastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), has been a subject of significant research interest for its potential therapeutic applications in conditions characterized by sympathetic nervous system overactivity, such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[[“]] DBH is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). Inhibition of DBH presents a targeted approach to modulate the levels of these crucial neurotransmitters, decreasing norepinephrine while increasing dopamine concentrations in both peripheral and central tissues.[[“]][2]

This compound possesses a chiral center, leading to the existence of two enantiomers: the (S)-enantiomer (this compound, SYN-117, RS-25560-197) and the (R)-enantiomer (RS-25560-198). As is common with chiral molecules, the biological activity of this compound is enantioselective, with the (S)-enantiomer demonstrating significantly higher potency. This technical guide provides an in-depth overview of the biological activity of this compound enantiomers, focusing on their differential effects on DBH, downstream signaling pathways, and includes detailed experimental protocols for their evaluation.

Quantitative Analysis of Enantioselective DBH Inhibition

The primary mechanism of action for this compound is the direct, competitive inhibition of dopamine β-hydroxylase.[3][4] The inhibitory activity is highly dependent on the stereochemistry of the molecule, with the (S)-enantiomer being substantially more potent than the (R)-enantiomer.

Table 1: In Vitro Inhibitory Activity of this compound Enantiomers against Dopamine β-Hydroxylase (DBH)

| Compound | Enantiomer | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |

| This compound (SYN-117, RS-25560-197) | (S) | Bovine DBH | 8.5 ± 0.8 | 11 | [2][5] |

| Human DBH | 9.0 ± 0.8 | - | [2] | ||

| SK-N-SH cell homogenate DBH | 40 | - | [5] | ||

| RS-25560-198 | (R) | Bovine DBH | 25.1 | - | [[“]] |

| Human DBH | 18.3 | - | [[“]] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

The data clearly indicates that the (S)-enantiomer, this compound, is approximately 2-3 times more potent in inhibiting both bovine and human DBH compared to its (R)-enantiomer.[2][6] This enantioselectivity is a critical factor in its development as a therapeutic agent.

Signaling Pathways Affected by this compound

By inhibiting DBH, this compound directly alters the balance of dopamine and norepinephrine, leading to a cascade of downstream effects on various signaling pathways. The increased availability of dopamine and decreased levels of norepinephrine modulate the activity of their respective receptors, primarily G-protein coupled receptors (GPCRs), which are widely distributed throughout the central and peripheral nervous systems.

Dopaminergic Signaling Pathway

The elevation of dopamine levels by this compound primarily impacts D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. These receptors have opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production, a key second messenger.

References

- 1. consensus.app [consensus.app]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. chromsoc.jp [chromsoc.jp]

- 4. graphviz.org [graphviz.org]

- 5. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha & Beta Adrenergic Receptors | Overview & Difference - Lesson | Study.com [study.com]

An In-Depth Technical Guide to the Investigation of Nepicastat's Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the off-target effects of Nepicastat (also known as SYN-117 or RS-25560-197). This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] Understanding its selectivity and potential off-target interactions is critical for assessing its therapeutic potential and safety profile.

Quantitative Assessment of Off-Target Profile

This compound is characterized by its high affinity for its primary target, dopamine β-hydroxylase, and markedly low affinity for a wide range of other receptors and enzymes. This high degree of selectivity is a key feature of its pharmacological profile.[2][3]

Summary of Binding Affinity and Inhibitory Activity

The following table summarizes the quantitative data available for this compound's interaction with its primary target and other biological molecules.

| Target | Species | Assay Type | Value (IC50) | Reference |

| Dopamine β-hydroxylase (DBH) | Bovine | Enzyme Inhibition | 8.5 nM | [2][4] |

| Dopamine β-hydroxylase (DBH) | Human | Enzyme Inhibition | 9.0 nM | [2][4] |

| Panel of 13 Neurotransmitter Receptors | Various | Radioligand Binding | > 10,000 nM | [2][4] |

| Panel of 12 Other Enzymes | Various | Enzyme Activity | > 10,000 nM | [2][4] |

| Acetylcholinesterase (AChE) | Not Specified | Enzyme Inhibition | Activity noted | [5] |